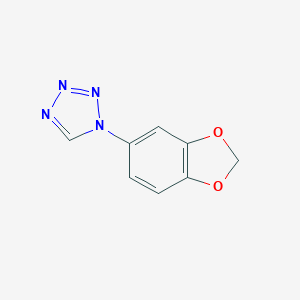

1-(1,3-benzodioxol-5-yl)-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-benzodioxol-5-yl)-1H-tetrazole (BDT) is a heterocyclic compound that has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. BDT has also been studied for its potential applications in scientific research, such as in biochemical and physiological studies.

科学的研究の応用

Antibacterial and Antifungal Applications

Tetrazole compounds have shown potential in antibacterial and antifungal applications. For example, novel tetrazole derivatives exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, alongside excellent anticonvulsant activity in experimental models (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Material Science and Coordination Chemistry

In material science, tetrazole ligands have been utilized in the development of metal-organic frameworks (MOFs) and coordination polymers, which are of interest for their structural diversity and potential applications in gas storage, separation technologies, and catalysis. A study on coordination networks with cadmium dichloride and tetrazole-yl acylamide tectons revealed their significant second harmonic generation (SHG) efficiencies, indicating their utility in nonlinear optical applications (Liao et al., 2013).

Medicinal Chemistry and Drug Design

Tetrazoles are recognized in medicinal chemistry for their bioisosteric properties, often serving as replacements for carboxylic acids in drug molecules. Their presence in clinical drugs like losartan and cefazolin underscores the tetrazole ring's importance in enhancing pharmacokinetic properties and binding affinities. The synthesis and modification of tetrazoles continue to be a vibrant area of research aimed at developing more efficient, selective, and potent therapeutic agents (Mittal & Awasthi, 2019).

Insecticidal Activity

Tetrazole derivatives have also been explored for their insecticidal properties. For instance, benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, incorporating tetrazole groups, demonstrated superior insecticidal activities against pests such as the common cutworm (Spodoptera litura), highlighting the potential of tetrazoles in agricultural chemistry (Sawada et al., 2003).

作用機序

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

This causes mitotic blockade and cell apoptosis .

Biochemical Pathways

It can be inferred from related compounds that the compound may affect pathways related to cell cycle regulation, particularly those involving microtubule assembly and disassembly .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHORVHVFLLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=NN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320492 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24826472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

326874-59-3 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B366998.png)

![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)

![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)

![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)

![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)

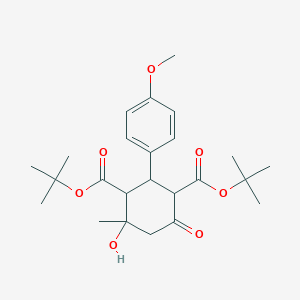

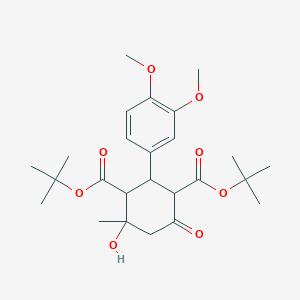

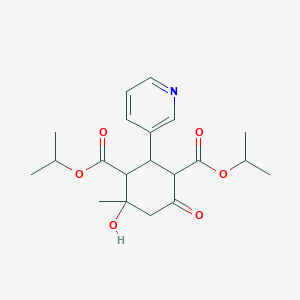

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)